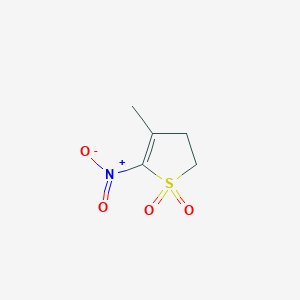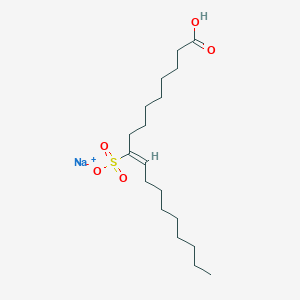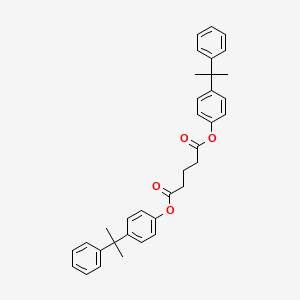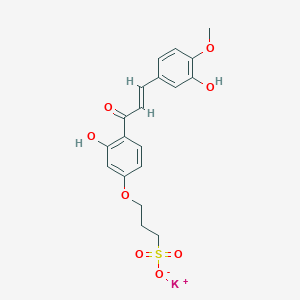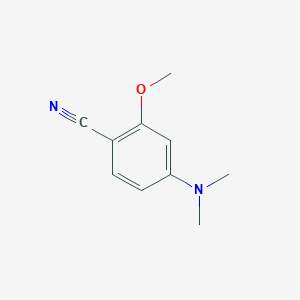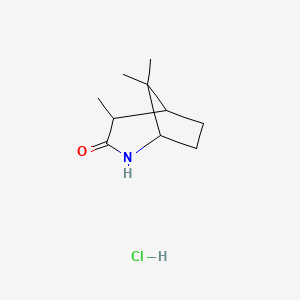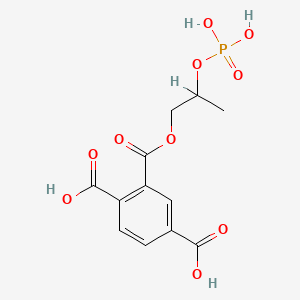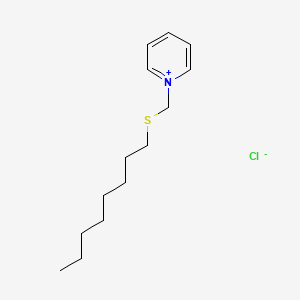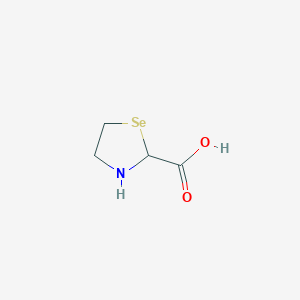![molecular formula C27H22 B14479488 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene CAS No. 67654-21-1](/img/structure/B14479488.png)
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene typically involves a multi-step process. One common method starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction. This process is often catalyzed by a rhodium complex, which facilitates the formation of the bicyclic structure . The reaction conditions usually involve the use of dichloromethane as a solvent at room temperature, with a turnover frequency of 2.5 h⁻¹ .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of flexible NHC-based pincer ligands in rhodium catalysts can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and catalysis.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
作用機序
The mechanism of action of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes or receptors. The phenyl groups can participate in π-π stacking interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1(6),2,4-triene: Similar bicyclic structure but with different substituents.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Another bicyclic compound with a carboxylate group.
Uniqueness
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is unique due to its specific substitution pattern and the presence of multiple phenyl groups
特性
CAS番号 |
67654-21-1 |
|---|---|
分子式 |
C27H22 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C27H22/c1-19-23-17-18-24(23)26(21-13-7-3-8-14-21)27(22-15-9-4-10-16-22)25(19)20-11-5-2-6-12-20/h2-18,23-24H,1H3 |
InChIキー |
HQHWUFZFJGJYEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2C1C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


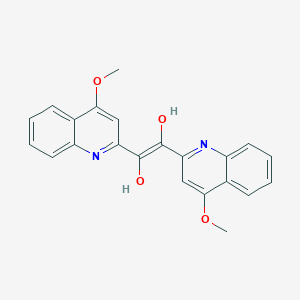
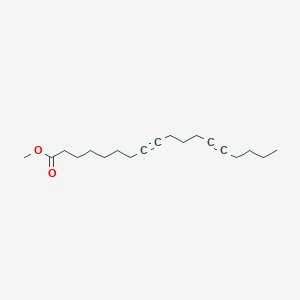
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
